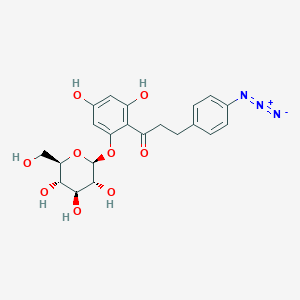
Sodium 3-bromopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromopyridine-2-carboxylate is a chemical compound with diverse applications in scientific research. It has a molecular weight of 223.99 . It is stored at -20°C and shipped with ice packs .
Molecular Structure Analysis
The IUPAC name for Sodium 3-bromopyridine-2-carboxylate is sodium 3-bromo-2-pyridinecarboxylate . The InChI code is 1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 .
Chemical Reactions Analysis
Carboxylic acids, such as Sodium 3-bromopyridine-2-carboxylate, can undergo nucleophilic acyl substitution reactions . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .
Physical And Chemical Properties Analysis
Sodium 3-bromopyridine-2-carboxylate is a solid substance . It has a boiling point of 292-293°C . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridine Derivatives
Sodium 3-bromopyridine-2-carboxylate can be used as a starting material or precursor for the synthesis of bipyridine and related compounds . Bipyridine compounds are valuable substances used as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Catalyst in Coupling Reactions
This compound can act as a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These reactions are fundamental in the synthesis of various organic compounds.
Component in Transition-Metal Catalysis
As a ligand, Sodium 3-bromopyridine-2-carboxylate can be used in transition-metal catalysis . This is a type of catalysis which enables various chemical transformations, including those used in the production of pharmaceuticals and polymers.
Photosensitizers
Bipyridine derivatives, which can be synthesized from Sodium 3-bromopyridine-2-carboxylate, are used as photosensitizers . Photosensitizers are compounds that absorb light and transfer the energy to other molecules, enabling photochemical reactions.
Viologens
Viologens are a type of bipyridine derivative that can be synthesized from Sodium 3-bromopyridine-2-carboxylate . Viologens have various applications, including as dyes, herbicides, and materials for electrochromic devices.
Supramolecular Structures
Bipyridine derivatives, synthesized from Sodium 3-bromopyridine-2-carboxylate, can be used in the construction of supramolecular structures . These structures have potential applications in areas like nanotechnology, materials science, and medicinal chemistry.
Wirkmechanismus
Target of Action
Sodium 3-bromopyridine-2-carboxylate is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are known to participate in various chemical reactions, often serving as a building block in organic synthesis . .
Mode of Action
The compound is likely to interact with its targets through chemical reactions. For instance, bromopyridines, including 3-bromopyridine, are known to participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Biochemical Pathways
For example, they are used as precursors for biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular structures .
Pharmacokinetics
The compound’s sodium salt form suggests it may be water-soluble, which could potentially influence its absorption and distribution .
Result of Action
As a derivative of pyridine, it may participate in various chemical reactions leading to the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 3-bromopyridine-2-carboxylate. For instance, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in the reaction environment . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .
Safety and Hazards
Sodium 3-bromopyridine-2-carboxylate has been classified with a Chemwatch Hazard Alert Code of 2 . It has safety information pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .
Relevant Papers
The paper “Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries” discusses the use of sodium carboxylates in energy storage technologies . Another paper, “Recent Progress on the Synthesis of Bipyridine Derivatives”, may provide further insights into the synthesis of similar compounds .
Eigenschaften
IUPAC Name |
sodium;3-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXTFWQHRHDNV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrNNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400384 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-bromopyridine-2-carboxylate | |
CAS RN |
1189933-55-8 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
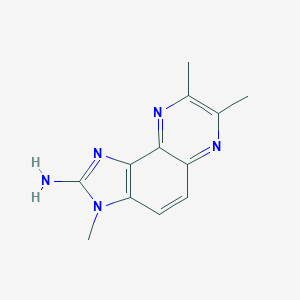
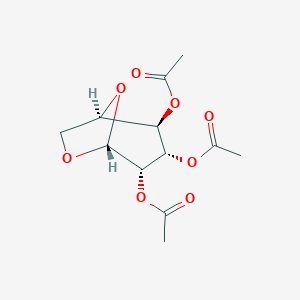
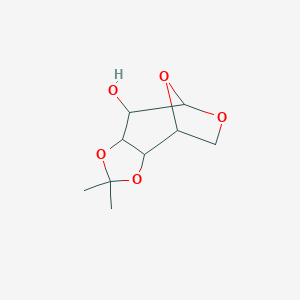


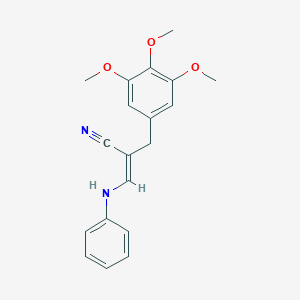

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
